molecular formula C13H13IN2O3 B7545560 N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-iodobenzamide

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-iodobenzamide

Katalognummer B7545560
Molekulargewicht: 372.16 g/mol
InChI-Schlüssel: YXNLKKFOITYGGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-iodobenzamide (also known as CEP-28122) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidin-3-ylamides and has been found to exhibit potent inhibitory activity against various kinases, including the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR).

Wirkmechanismus

CEP-28122 acts by inhibiting the activity of various kinases, including EGFR and PDGFR, which are known to play a crucial role in the development and progression of cancer. By inhibiting these kinases, CEP-28122 can prevent the growth and proliferation of cancer cells, leading to their eventual death. CEP-28122 has also been found to exhibit anti-inflammatory and neuroprotective properties, which are thought to be mediated by its ability to modulate various signaling pathways in the body.
Biochemical and Physiological Effects:
CEP-28122 has been found to exhibit potent inhibitory activity against various kinases, including EGFR and PDGFR. It has also been found to exhibit anti-inflammatory and neuroprotective properties. These effects are thought to be mediated by its ability to modulate various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CEP-28122 is its potent inhibitory activity against various kinases, making it a useful tool for studying the role of these kinases in various diseases. However, one of the limitations of CEP-28122 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on CEP-28122. One area of interest is the potential use of CEP-28122 as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosing and administration regimen for CEP-28122 in cancer patients. Another area of interest is the potential use of CEP-28122 as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to determine the mechanisms underlying its neuroprotective effects and to optimize its dosing and administration regimen for these disorders.

Synthesemethoden

The synthesis of CEP-28122 involves several steps, starting with the reaction of 2-iodobenzamide with ethylamine to form N-ethyl-2-iodobenzamide. This compound is then reacted with pyrrolidine-3,4-dione in the presence of a catalyst to form the final product, N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-iodobenzamide. The synthesis process has been optimized to yield high purity and good yields of the final product.

Wissenschaftliche Forschungsanwendungen

CEP-28122 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent inhibitory activity against various kinases, including EGFR and PDGFR, which are known to play a crucial role in the development and progression of cancer. CEP-28122 has also been found to exhibit anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O3/c1-2-16(10-7-11(17)15-12(10)18)13(19)8-5-3-4-6-9(8)14/h3-6,10H,2,7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNLKKFOITYGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC(=O)NC1=O)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-iodobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.